molecular formula C11H13OP B1582528 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide CAS No. 7564-51-4

1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide

Cat. No. B1582528
CAS RN: 7564-51-4
M. Wt: 192.19 g/mol
InChI Key: DBZGWWBWDYGSRA-UHFFFAOYSA-N
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Description

“1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide”, also known as “2,5-Dihydro-3-methyl-1-phenylphosphole 1-oxide” or “3-Methyl-1-phenyl-3-phospholene 1-oxide”, is a chemical compound with the empirical formula C11H13OP . It is used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions .


Chemical Reactions Analysis

This compound is used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions . It is also a reactant used for the preparation of phospha sugars and their radical bromination derivatives as anticancer agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide” are as follows :

Scientific Research Applications

Aromaticity and Reactivity

A study by Keglevich et al. (2005) delved into the aromaticity and reactivity of phosphole derivatives, including a focus on 2,4,6-trialkyl-phenyl-phospholes. The research highlighted the slight aromaticity suggested by the Bird index and the sum of angles at the phosphorus atom, indicating a flattening of the P-pyramid. Their findings on the reaction of arylphospholes with phosphorus tribromide to produce mixtures of 3- and 2-substituted products add valuable insights into the chemical behavior and potential applications of such compounds in creating new P-ligands and 1-phosphanorbornene derivatives (Keglevich et al., 2005).

Synthesis and Characterization

Moedritzer and Miller (1978) contributed significantly by improving the syntheses and characterization of 3-methyl-1-phenylphospholene 1-oxide isomers. Their work utilized 1H, 31P, and 13C NMR, IR, Laser Raman, and mass spectrometry for characterizing these compounds, paving the way for more efficient and higher yield production methods. Such advancements are crucial for the broader application of phospholene oxides in scientific research (Moedritzer & Miller, 1978).

Optical Activity and Resolution

Significant strides in understanding the optical activity of phospholene oxides were made by Novák et al. (2007), who successfully separated the antipodes of various 1-substituted-3-methyl-3-phospholene 1-oxides using molecular complex formation with TADDOL derivatives. This study not only achieved high enantiomeric excesses but also elucidated the stereostructure of supramolecular formations and the absolute configurations of the phospholene oxides. These findings are instrumental in the synthesis of optically active P-heterocycles and could have implications for their use in asymmetric synthesis and catalysis (Novák et al., 2007).

Dynamic Kinetic Resolution

Research by Lim and Hayashi (2017) on the dynamic kinetic resolution of phospholene oxides underlines the potential for creating highly enantio- and diastereoselective compounds. Their work, utilizing a chiral rhodium catalyst, offers a promising approach to synthesizing arylphospholane oxides with significant selectivity. This technique could be critical for the development of phospholene-based ligands or reagents in enantioselective synthesis (Lim & Hayashi, 2017).

properties

IUPAC Name

3-methyl-1-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZGWWBWDYGSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCP(=O)(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884406
Record name 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
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Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide

CAS RN

7564-51-4
Record name 3-Methyl-1-phenyl-3-phospholene 1-oxide
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Record name 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
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Record name 3-Phospholene, 1-oxide
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Record name 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
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Record name 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
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Record name 2,5-dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Reactant of Route 2
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Reactant of Route 3
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Reactant of Route 4
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Reactant of Route 5
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide
Reactant of Route 6
1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide

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